molecular formula C18H22N2O B4893963 N-[2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide

N-[2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B4893963
M. Wt: 282.4 g/mol
InChI Key: ZNLBWORIRJRVLU-UHFFFAOYSA-N
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Description

N-[2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide: is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-(piperidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-[2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biology: In biological research, this compound is studied for its potential pharmacological activities. Piperidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: The compound is investigated for its potential therapeutic applications. Piperidine-containing compounds are often explored for their potential as drug candidates due to their ability to interact with various biological targets .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of N-[2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets in the body. The piperidine moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • N-[2-(piperidin-1-yl)ethyl]naphthalene-2-carboxamide
  • N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide
  • Piperine (N-acylpiperidine)

Comparison: N-[2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide is unique due to its specific structure, which combines the piperidine moiety with a naphthalene ring. This combination provides distinct chemical and biological properties compared to other similar compounds. For example, piperine, a naturally occurring piperidine derivative, has different biological activities and applications .

Properties

IUPAC Name

N-(2-piperidin-1-ylethyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-18(19-11-14-20-12-4-1-5-13-20)17-10-6-8-15-7-2-3-9-16(15)17/h2-3,6-10H,1,4-5,11-14H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLBWORIRJRVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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